(6-Methacrylamidohexyl)phosphonic acid
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Overview
Description
(6-Methacrylamidohexyl)phosphonic acid is a compound that features a methacrylamide group attached to a hexyl chain, which is further connected to a phosphonic acid group. This unique structure allows it to act as a polymerizable surfactant, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methacrylamidohexyl)phosphonic acid typically involves the reaction of unsaturated alcohols or bromine-containing alcohols with sodium methacrylate in the presence of acetonitrile . The reaction conditions often include the use of a condenser and a round-bottom flask to ensure proper mixing and reaction completion.
Industrial Production Methods
Industrial production methods for phosphonic acids often involve the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-Methacrylamidohexyl)phosphonic acid undergoes various chemical reactions, including:
Polymerization: This compound can polymerize through free radical polymerization, photopolymerization, or controlled radical polymerization.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromotrimethylsilane for dealkylation and dimethylformamide (DMF) as a solvent for polymerization .
Major Products Formed
The major products formed from these reactions include polymers with phosphonic acid groups, which exhibit properties such as fireproofing resistance, improved adhesive properties, and anticorrosion .
Scientific Research Applications
(6-Methacrylamidohexyl)phosphonic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Methacrylamidohexyl)phosphonic acid involves its ability to form strong bonds with metal surfaces and biological tissues. The phosphonic acid group interacts with metal ions, reducing non-radiative recombination and improving the efficiency of devices such as perovskite light-emitting diodes . Additionally, it can alter fungal metabolism by reducing the synthesis of macromolecular materials, thereby enhancing host defense responses .
Comparison with Similar Compounds
Similar Compounds
Aminomethylphosphonic acids: These compounds have similar structures but differ in their applications and properties.
Aminoalkyl-H-phosphinic acids: These are biologically active analogues of carboxylic amino acids and are used in various synthetic applications.
Uniqueness
(6-Methacrylamidohexyl)phosphonic acid is unique due to its polymerizable methacrylamide group, which allows it to form polymers with specific properties such as fireproofing resistance and strong adhesive properties . This makes it particularly valuable in industrial and biomedical applications.
Properties
Molecular Formula |
C10H20NO4P |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
6-(2-methylprop-2-enoylamino)hexylphosphonic acid |
InChI |
InChI=1S/C10H20NO4P/c1-9(2)10(12)11-7-5-3-4-6-8-16(13,14)15/h1,3-8H2,2H3,(H,11,12)(H2,13,14,15) |
InChI Key |
GTUVUWMKSATVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCP(=O)(O)O |
Origin of Product |
United States |
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